Fmoc-2-methoxy-D-homophenylalanine

Hydrophobicity Peptide Synthesis SPPS

Selecting Fmoc-2-methoxy-D-homophenylalanine (CAS 1260601-37-3) over common analogs like Fmoc-D-homophenylalanine is a critical procurement decision for reproducible peptide research. Its unique D-configuration, extended homophenylalanine backbone, and specific 2-methoxy substituent provide a calculated XlogP of 4.62, enhancing reverse-phase HPLC retention and membrane permeability. The 2-methoxy group is an essential hydrogen-bond acceptor for ortho-directed peptide-receptor interactions, a property absent in non-methoxylated or regioisomeric alternatives. With a guaranteed enantiomeric excess, this building block eliminates the risk of diastereomeric impurities that can skew IC50 values in drug discovery, ensuring reliable SAR data.

Molecular Formula C26H25NO5
Molecular Weight 431.5 g/mol
Cat. No. B12307575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-2-methoxy-D-homophenylalanine
Molecular FormulaC26H25NO5
Molecular Weight431.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C26H25NO5/c1-31-24-13-7-2-8-17(24)14-15-23(25(28)29)27-26(30)32-16-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h2-13,22-23H,14-16H2,1H3,(H,27,30)(H,28,29)
InChIKeySUDSIQWKKDSTQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-2-methoxy-D-homophenylalanine: A Non-Canonical, Orthogonally Protected Building Block for Precision Peptide Synthesis


Fmoc-2-methoxy-D-homophenylalanine (CAS 1260601-37-3) is a synthetic, non-proteinogenic amino acid derivative belonging to the class of Fmoc-protected homophenylalanine analogs. It features a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the N-terminus, a D-configuration at the alpha-carbon, and a 2-methoxy substituent on the phenyl ring of the extended homophenylalanine side chain (molecular formula C26H25NO5, molecular weight 431.48 g/mol) . The compound is designed as a building block for solid-phase peptide synthesis (SPPS), where the Fmoc group enables orthogonal protection strategies, and the D-stereochemistry, combined with the specific 2-methoxy-homophenylalanine scaffold, provides unique conformational and electronic properties that are not accessible with standard canonical amino acids or simpler phenylalanine derivatives . It is primarily utilized in medicinal chemistry and chemical biology for the construction of peptide-based probes, peptidomimetics, and therapeutic candidates where precise control over local conformation and side-chain interactions is required.

Why Fmoc-2-methoxy-D-homophenylalanine Cannot Be Replaced by Common Homophenylalanine or Phenylalanine Analogs


The practice of substituting a specialized building block like Fmoc-2-methoxy-D-homophenylalanine with a more common and cheaper analog, such as Fmoc-D-homophenylalanine or Fmoc-2-methoxy-D-phenylalanine, is a high-risk procurement strategy with quantifiable consequences for peptide quality and downstream assay reliability. The combination of three distinct structural features—the D-configuration, the extended homophenylalanine backbone, and the 2-methoxy substituent—creates a unique molecular entity whose conformational preferences, steric demands, and electronic properties are not the sum of its individual components [1]. A simple substitution with Fmoc-D-homophenylalanine results in a loss of the methoxy group, leading to reduced hydrophobicity (XlogP decreases from ~4.62 to ~3.5) and the elimination of the hydrogen-bond acceptor capability at the 2-position, which can disrupt critical intramolecular or target interactions . Conversely, substituting with the phenylalanine analog Fmoc-2-methoxy-D-phenylalanine removes the methylene spacer, which alters the spatial presentation of the methoxyphenyl ring relative to the peptide backbone and can significantly impact binding affinity and selectivity in structure-activity relationship (SAR) studies [2]. The quantitative evidence presented in Section 3 demonstrates that the target compound offers distinct, non-interchangeable advantages in terms of purity, enantiomeric integrity, and structural uniqueness that directly affect the reproducibility and success of peptide-based research programs.

Quantitative Differentiation of Fmoc-2-methoxy-D-homophenylalanine from its Closest Structural Analogs


Enhanced Hydrophobicity (XlogP) Compared to Non-Methoxylated Homophenylalanine

The 2-methoxy group significantly increases the calculated hydrophobicity of the target compound relative to Fmoc-D-homophenylalanine, which lacks this substituent. This difference is critical in peptide design as it influences Fmoc-amino acid solubility, resin swelling, and final peptide HPLC retention times .

Hydrophobicity Peptide Synthesis SPPS

Orthogonal Purity Specification (97% EE) for D-Enantiomer – A Critical Quality Attribute for SPPS

A unique specification for this compound is its enantiomeric excess (EE) of 97%, as explicitly guaranteed by Arctom Scientific . In contrast, typical suppliers of Fmoc-D-homophenylalanine report only HPLC purity (98-99%) without an explicit EE guarantee, masking potential racemization that is silent in achiral HPLC .

Enantiomeric Purity Quality Control SPPS

Availability of High Purity (98%+) from Multiple Commercial Vendors Ensures Supply Chain Reliability

The target compound is commercially available with a purity specification of 98% from Leyan and 97% EE from Arctom Scientific , indicating consistent, high-quality manufacturing. In comparison, the 4-methoxy regioisomer N-Fmoc-4-methoxy-D-homophenylalanine (CAS 1260601-38-4) is also available at 98% purity , but the 2-methoxy substitution offers a distinct spatial orientation of the hydrogen-bond acceptor, which can be crucial for specific peptide-receptor interactions.

Supply Chain Commercial Availability Purity

Specific Application Scenarios for Fmoc-2-methoxy-D-homophenylalanine Based on Quantified Differentiation Evidence


Solid-Phase Peptide Synthesis (SPPS) Requiring High Enantiomeric Fidelity for D-Amino Acid-Containing Peptides

When synthesizing peptides containing a D-amino acid residue for enhanced proteolytic stability or specific biological activity, the use of Fmoc-2-methoxy-D-homophenylalanine with a guaranteed enantiomeric excess (97% EE) is strongly recommended over standard Fmoc-D-homophenylalanine, where enantiomeric purity is not formally specified . This is critical in drug discovery campaigns where diastereomeric impurities from racemized building blocks can lead to false-positive hits, skewed IC50 values, and wasted resources on impurity characterization.

Fine-Tuning Peptide Hydrophobicity for HPLC Purification and Membrane Permeability

The calculated XlogP of 4.62 for Fmoc-2-methoxy-D-homophenylalanine is significantly higher than that of the non-methoxylated parent compound (Δ XlogP ≈ +1.12) . This property is directly exploitable in designing peptide sequences where increased retention on reverse-phase HPLC is desired for purification, or where enhanced membrane permeability is sought for cell-based assays. Researchers should select this building block when the target peptide's calculated logP falls below the optimal range for cellular uptake, as the 2-methoxy-homophenylalanine residue can predictably adjust this property.

Structure-Activity Relationship (SAR) Studies Probing the Spatial Orientation of a Phenyl Ring Hydrogen-Bond Acceptor

The 2-methoxy group provides a hydrogen-bond acceptor (methoxy oxygen) at a position ortho to the phenyl ring's point of attachment to the homophenylalanine side chain [1]. This creates a distinct spatial presentation compared to the 3- or 4-methoxy regioisomers. When exploring peptide-receptor interactions where an ortho-directed hydrogen bond is hypothesized from computational models or co-crystal structures, Fmoc-2-methoxy-D-homophenylalanine is the sole building block that can test this hypothesis without needing to resort to custom synthesis of alternative scaffolds.

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